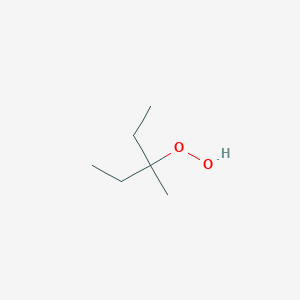
Formic acid, cobalt salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid, also known as methanoic acid, is the simplest carboxylic acid . It is a colorless liquid with a pungent, penetrating odor at room temperature . Formic acid is about ten times stronger than acetic acid and is miscible with water and most polar organic solvents . Cobalt salts of formic acid are used in various chemical reactions, particularly in the field of catalysis .
Synthesis Analysis
The synthesis of cobalt salts of formic acid often involves the use of a molecular cobalt(II) triazine complex . The selective hydrosilylation of carbon dioxide (CO2) to either the formic acid, formaldehyde, or methanol level can be controlled based on reaction parameters such as temperature, CO2 pressure, and concentration . The atomically dispersed Co-N-C catalyst achieves superior activity, better acid resistance, and improved long-term stability compared with nanoparticles synthesized by a similar route .
Molecular Structure Analysis
The molecular structure of formic acid involves a carboxyl group (COOH) attached to a hydrogen atom . In the case of cobalt salts of formic acid, the cobalt(II) triazine complex is often used . This complex involves three consecutive catalytic cycles, including the same cobalt(I) triazine hydride complex as the active species .
Chemical Reactions Analysis
Formic acid and its cobalt salts are involved in various chemical reactions. For instance, formic acid can reduce mercuric chloride into mercurous chloride forming a white precipitate . Cobalt-catalyzed hydrosilylation of carbon dioxide to the formic acid, formaldehyde, and methanol level has been reported . The reaction involves three consecutive catalytic cycles .
Physical And Chemical Properties Analysis
Formic acid is a colorless liquid with a pungent, penetrating odor . It has a molecular weight of 46.0, a boiling point of 224°F (90% solution), and a freezing point of 20°F (90% solution) . It is miscible with water and most polar organic solvents .
Safety And Hazards
Orientations Futures
The future directions of research on formic acid and its cobalt salts involve further exploration of their catalytic properties and potential applications . There is a growing interest in the use of formic acid as a liquid fuel, and much research is being conducted on catalysts for its efficient electrocatalytic oxidation . Furthermore, the development of practical materials for (de)hydrogenation reactions is a prerequisite for the launch of a sustainable hydrogen economy .
Propriétés
IUPAC Name |
cobalt(2+);formate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Co/c2-1-3;/h1H,(H,2,3);/q;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBMRITFLSVJC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCoO2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.951 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formic acid, cobalt salt | |
CAS RN |
15731-88-1 |
Source


|
| Record name | Formic acid, cobalt salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015731881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, cobalt salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)



![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
